molecular formula C10H19BO2S B15296555 4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B15296555
M. Wt: 214.14 g/mol
InChI Key: ZHLSTCLOJCDARP-VOTSOKGWSA-N
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Description

This compound belongs to the class of pinacol boronate esters, characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups and a (1E)-configured alkenyl chain bearing a methylsulfanyl (-SMe) group at the 3-position. Its structure combines the stability of the pinacol boronate framework with the electronic and steric effects of the thioether substituent, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a precursor in medicinal chemistry .

Properties

Molecular Formula

C10H19BO2S

Molecular Weight

214.14 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-methylsulfanylprop-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C10H19BO2S/c1-9(2)10(3,4)13-11(12-9)7-6-8-14-5/h6-7H,8H2,1-5H3/b7-6+

InChI Key

ZHLSTCLOJCDARP-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CSC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. One common method is the reaction of pinacol with isopropenylboronic acid under anhydrous conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form boronic acids.

    Reduction: It can be reduced to form boranes.

    Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted organic molecules, depending on the reactants used in the cross-coupling reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the coupling of the boronic ester with an aryl or vinyl halide, leading to the formation of a new carbon-carbon bond. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Key Features :

  • Stereochemistry : The (1E)-configuration ensures regioselectivity in reactions.
  • Substituent Effects : The methylsulfanyl group enhances electron density at the β-carbon, influencing reactivity and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
Target Compound : 4,4,5,5-Tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane -SMe at 3-position C₁₁H₁₉BO₂S 242.15 High electron density at β-carbon; used in selective cross-couplings
2-[(1E)-3-(Benzyloxy)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -OBn at 3-position C₁₇H₂₃BO₃ 298.18 Enhanced solubility due to benzyl group; potential for deprotection strategies
4,4,5,5-Tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-propen-1-yl]-1,3,2-dioxaborolane -OSiMe₃ at 3-position C₁₂H₂₃BO₃Si 278.21 Silyl ether protection improves stability; used in sequential functionalization
2-[(E)-3-Bromoprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -Br at 3-position C₉H₁₆BBrO₂ 263.95 Bromine acts as a leaving group; useful in nucleophilic substitutions
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane -SO₂Me on phenyl ring C₁₃H₁₉BO₄S 282.16 Electron-withdrawing sulfonyl group enhances electrophilicity; applied in aryl couplings
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl group C₁₄H₁₉BO₂ 230.11 Simpler structure; benchmark for evaluating steric effects in couplings
2-(3-Methoxyprop-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -OMe at 3-position C₁₀H₁₉BO₃ 210.07 Methoxy group increases polarity; impacts reaction kinetics in polar solvents

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups :

    • The methylsulfanyl group in the target compound donates electrons via resonance, stabilizing intermediates in cross-couplings . In contrast, the methylsulfonyl group in the phenyl-substituted analog (Table 1) withdraws electrons, accelerating electrophilic substitution but requiring harsher reaction conditions .
    • Bromine in 3-bromo derivatives (Table 1) enables Suzuki-Miyaura couplings with aryl halides but introduces competing elimination pathways .
  • Steric Effects :

    • Bulkier substituents (e.g., benzyloxy or trimethylsilyloxy) reduce reaction rates in sterically demanding environments compared to the methylsulfanyl group .
    • Styryl derivatives (e.g., (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane) exhibit faster coupling rates due to minimal steric hindrance .

Stability and Handling

  • The methylsulfanyl group confers moderate air stability compared to bromo-substituted analogs, which are moisture-sensitive .
  • Sulfonyl-containing analogs (e.g., 4,4,5,5-tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane) are hygroscopic and require inert storage .

Biological Activity

4,4,5,5-tetramethyl-2-[(1E)-3-(methylsulfanyl)prop-1-en-1-yl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₇BO₂
Molecular Weight 168.04 g/mol
CAS Number 126726-62-3
Boiling Point 47 °C (9 mbar)
Density 0.88 g/cm³
Flash Point 42 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The boron atom in its structure allows it to form complexes with biomolecules such as proteins and nucleic acids. This interaction can modulate enzymatic activities and influence cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Activity: It has been suggested that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties: Preliminary studies indicate that it may possess antimicrobial activity against certain pathogens.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of boron-containing compounds exhibit significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in enhancing the efficacy of chemotherapeutic agents is currently under investigation.

Antimicrobial Properties

Research published in Antibiotics showed that compounds similar to this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 1: Cancer Cell Line Study

In a controlled experiment involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment.

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential use as a broad-spectrum antimicrobial agent.

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